3-Chlorobenzotrichloride

Description

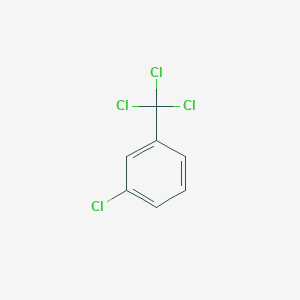

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPXXRHACIEOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062200 | |

| Record name | 3-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-81-4 | |

| Record name | 1-Chloro-3-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorobenzotrichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorobenzotrichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZA7PU529E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chlorobenzotrichloride, also known as 1-chloro-3-(trichloromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₄Cl₄. Its utility as a precursor in the synthesis of various organic compounds, including agrochemicals and pharmaceutical intermediates, makes it a compound of interest for researchers and professionals in drug development and chemical manufacturing. The reactivity of the trichloromethyl group and the influence of the chlorine substituent on the benzene (B151609) ring are key to its synthetic applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [1] |

| CAS Number | 2136-81-4 | [1] |

| Appearance | Colorless to pale yellow oil | [1] |

| Melting Point | 0.6 °C | [1] |

| Boiling Point | 255 °C at 760 mmHg | [1] |

| Density | 1.505 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the most common being the free-radical chlorination of 3-chlorotoluene (B144806) or the chlorination of 3-chlorobenzal chloride.

Synthesis from 3-Chlorobenzal Chloride

A documented method for the preparation of this compound involves the reaction of 3-chlorobenzal chloride with a chlorinating agent in the presence of a base and a phase transfer catalyst.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

3-chlorobenzal chloride (23.5 g)

-

Carbon tetrachloride

-

50% Sodium hydroxide (B78521) solution

-

Phase transfer catalyst (e.g., Aliquat 336)

-

Water

-

Dilute sulfuric acid

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a heating mantle, charge 23.5 g of 3-chlorobenzal chloride, a molar excess of carbon tetrachloride, and a catalytic amount of the phase transfer catalyst.

-

With vigorous stirring, add 50% sodium hydroxide solution to the mixture.

-

Heat the mixture to reflux and maintain for a period of 1 to 8 hours. The reaction progress can be monitored by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with dilute sulfuric acid to neutralize any remaining base, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent (carbon tetrachloride) by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless oil.

-

-

Yield: An 81% yield (22.4 g) has been reported for this method.[2]

Synthesis from 3-Chlorotoluene

Another common industrial method is the free-radical chlorination of 3-chlorotoluene.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

3-chlorotoluene

-

Chlorine gas

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

-

Procedure:

-

Charge 3-chlorotoluene into a reaction vessel equipped with a gas inlet tube, a reflux condenser connected to a system for neutralizing HCl gas, a thermometer, and a stirrer.

-

Heat the 3-chlorotoluene to a temperature that allows for efficient radical initiation (typically 100-140°C).

-

If using a chemical initiator, add it to the reaction mixture. If using UV light, ensure the reactor is made of a material transparent to UV radiation and position the lamp accordingly.

-

Introduce a steady stream of chlorine gas into the reaction mixture with vigorous stirring.

-

The reaction is exothermic and the temperature should be carefully controlled.

-

Monitor the reaction progress by measuring the density of the reaction mixture or by GC analysis.

-

Once the desired degree of chlorination is achieved, stop the chlorine flow and cool the reactor.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

The crude product can be purified by vacuum distillation.

-

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, a complex multiplet is anticipated in the aromatic region, likely between δ 7.4 and 7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and trichloromethyl substituents.

-

¹³C NMR (Predicted): The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one for the trichloromethyl carbon.

-

The carbon bearing the trichloromethyl group (C-CCl₃) would likely appear around δ 90-100 ppm.

-

The carbon bearing the chlorine atom (C-Cl) is expected in the range of δ 130-135 ppm.

-

The remaining four aromatic carbons (CH) will have signals in the typical aromatic region of δ 125-135 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H aromatic stretching |

| 1600-1450 | C=C aromatic ring stretching |

| 1100-1000 | C-Cl aromatic stretching |

| 800-600 | C-Cl (trichloromethyl) stretching |

Mass Spectrometry (MS) (Predicted)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be a key feature.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would correspond to the molecule containing four ³⁵Cl atoms (m/z = 228). The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will follow a predictable pattern based on the natural abundance of the chlorine isotopes.

-

Major Fragmentation Patterns:

-

Loss of a chlorine radical ([M-Cl]⁺).

-

Formation of the chlorophenyltrichloromethyl cation.

-

Cleavage of the C-C bond to give the chlorophenyl cation and a CCl₃ radical.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from 3-chlorotoluene.

Caption: Synthesis workflow for this compound.

Logical Relationship: Application in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. The following diagram illustrates a logical pathway for its potential use in the synthesis of a hypothetical active pharmaceutical ingredient (API), demonstrating its role as a key building block.

Caption: Logical pathway for API synthesis from this compound.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its synthesis and properties. While a lack of publicly available experimental spectral data necessitates reliance on predictions for its characterization, the information compiled herein serves as a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and logical workflows offer practical insights into its preparation and potential applications.

References

physicochemical properties of 3-Chlorobenzotrichloride

An In-depth Technical Guide on the Physicochemical Properties of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate or require a thorough understanding of its characteristics for analytical and safety purposes. All quantitative data is summarized in structured tables for ease of reference.

Chemical Identity

This compound, also known as 1-chloro-3-(trichloromethyl)benzene, is an organochlorine compound. Its structure features a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at positions 3.

| Identifier | Value |

| Chemical Name | 1-Chloro-3-(trichloromethyl)benzene |

| Synonyms | This compound, m-Chlorobenzotrichloride, m,α,α,α-Tetrachlorotoluene |

| CAS Number | 2136-81-4[1][2][3] |

| Molecular Formula | C₇H₄Cl₄[1][2][3] |

| Molecular Weight | 229.92 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(Cl)(Cl)Cl |

| InChI Key | SBYXLHDWDDVTEK-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

This compound is typically a colorless oil under standard conditions.[1] Key physical data are summarized in the table below.

| Property | Value | Source |

| Physical State | Colorless Oil | [1] |

| Melting Point | 0.6 °C | [1][4] |

| Boiling Point | 255 °C at 760 mmHg | [1][4] |

| Density | 1.505 g/cm³ | [1][4] |

| Vapor Pressure | 0.0268 mmHg at 25°C | [4] |

| Flash Point | 101.9 °C | [4] |

| Refractive Index | 1.571 | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |

Chemical Properties

The reactivity of this compound is primarily dictated by the electrophilic nature of the trichloromethyl group and the chlorine substituent on the benzene ring. These features make it a versatile intermediate for various organic transformations.

| Property | Value |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Complexity | 129 |

| LogP | 4.16670 |

| XLogP3 | 4.5 |

Synthesis and Purification

Synthesis Pathway

This compound is commonly synthesized via the chlorination of 3-chlorotoluene. This reaction typically proceeds through a radical mechanism, often initiated by UV light or a chemical initiator, to chlorinate the methyl group.

Experimental Protocol: Synthesis Example

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described. The synthesis of related compounds, such as 2-chlorobenzotrichloride, involves heating the corresponding chlorotoluene with a catalyst like phosphorus pentachloride and introducing chlorine gas.[5] A similar approach can be adapted for the 3-chloro isomer.

Materials:

-

3-Chlorotoluene

-

Chlorine gas

-

Initiator (e.g., AIBN) or a UV lamp

Procedure:

-

Charge a reaction vessel equipped with a gas inlet, condenser, and stirrer with 3-chlorotoluene.

-

Heat the reactor to a temperature suitable for radical initiation.

-

Introduce chlorine gas into the reactor while irradiating with UV light or in the presence of a radical initiator.

-

Monitor the reaction progress using Gas Chromatography (GC) to observe the conversion of the starting material and the formation of mono-, di-, and trichlorinated products.

-

Continue the chlorination until the desired conversion to this compound is achieved.

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

The crude product is then purified to remove unreacted starting material and incompletely chlorinated byproducts.

Purification

Fractional distillation under reduced pressure is the most effective method for purifying this compound.[6] This technique separates the desired product from byproducts with different boiling points, such as o-Chlorobenzylidene Chloride and o-Chlorobenzyl Chloride.[6]

Analytical Methods

The purity and identity of this compound are typically determined using chromatographic techniques.

Gas Chromatography (GC)

Gas Chromatography is a standard method to assess the purity of this compound and to quantify any residual impurities.[6] The identity of the compound can be confirmed by comparing its retention time with that of a certified reference standard.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For detailed structural confirmation and the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[6] This technique provides information on the mass-to-charge ratio of the compound and its fragments, allowing for definitive identification.

A comprehensive characterization data package for a reference standard of this compound would typically include:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared Spectroscopy (IR)

-

Thermogravimetric Analysis (TGA)

-

A Certificate of Analysis (CoA) detailing purity and potency.[3]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting.

-

Handling: Avoid contact with skin and eyes.[7][8] It is recommended to work in a well-ventilated area or under a chemical fume hood.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7] It is often stored in a refrigerator.[2][4][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9] In case of fire, a self-contained breathing apparatus may be necessary.[8]

-

First Aid: In case of contact, wash the affected area with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[8] If swallowed, rinse the mouth with water and consult a physician.[8]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]

References

- 1. nbinno.com [nbinno.com]

- 2. 3-CHLORO BENZOTRICHLORIDE CAS#: 2136-81-4 [m.chemicalbook.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzotrichloride (CAS No. 2136-81-4), a significant chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to support research and development activities by providing a foundational understanding of the spectroscopic characteristics of this compound.

Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following tables summarize predicted spectroscopic values based on established principles and data from analogous compounds, such as its isomer 4-Chlorobenzotrichloride and other chlorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | Multiplet | 4H | Aromatic Protons |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~95 - 100 | -CCl₃ |

| ~125 - 140 | Aromatic Carbons |

Predicted solvent: CDCl₃.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500 - 1400 | Medium-Strong | C=C Aromatic Ring Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 228, 230, 232, 234 | Variable | [M]⁺ (Molecular ion peak cluster due to Cl isotopes) |

| 193, 195, 197 | High | [M-Cl]⁺ |

| 158, 160 | Medium | [M-Cl₂]⁺ |

| 123 | Medium | [M-Cl₃]⁺ |

| 77 | High | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any contaminants.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[2][3]

-

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity and Stability of 3-Chlorobenzotrichloride

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Chlorobenzotrichloride (CAS No. 2136-81-4). Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's physical and chemical properties, its behavior under various conditions, and its key chemical transformations. The guide focuses on the high reactivity of the trichloromethyl group, detailing primary reaction pathways such as hydrolysis and fluorination. Experimental protocols, quantitative data tables, and logical workflow diagrams are provided to offer a practical and in-depth resource for laboratory and industrial applications.

Chemical and Physical Properties

This compound, also known as 1-chloro-3-(trichloromethyl)benzene, is a chlorinated aromatic hydrocarbon.[1] Its utility as a chemical intermediate stems from the highly reactive trichloromethyl group attached to the chlorinated benzene (B151609) ring.[2] The compound is typically a colorless oil or liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2136-81-4 | [2][3][4] |

| Molecular Formula | C₇H₄Cl₄ | [1][3][5] |

| Molecular Weight | 229.92 g/mol | [2][3][4] |

| Appearance | Colourless Oil / Liquid | [2] |

| Melting Point | 0.6 °C | [2][6][7] |

| Boiling Point | ~255 °C @ 760 mmHg | [2][6] |

| Density | ~1.505 g/cm³ | [2][6] |

| Refractive Index | ~1.571 | [6] |

| Vapor Pressure | 0.0268 mmHg @ 25 °C | [5][6] |

| Solubility | Slightly soluble in Chloroform, Methanol | [2][5][6] |

| Storage | Refrigerator | [6][7] |

Stability and Handling

While stable under normal, dry conditions, this compound exhibits significant reactivity that dictates its handling and storage protocols.[8]

-

Hydrolytic Instability : The compound is unstable in the presence of moisture. It readily hydrolyzes when exposed to water or moist air, decomposing to form 3-chlorobenzoic acid and hydrochloric acid.[8][9] This reactivity makes it essential to store the compound in tightly sealed containers in a dry environment.

-

Thermal Stability : Thermal decomposition can lead to the release of irritating and toxic vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[8] Studies on analogous compounds like chlorobenzene (B131634) show decomposition begins at temperatures around 300°C and is complete above 900°C.[10][11]

-

Chemical Incompatibility : this compound should not be stored with or exposed to water, strong bases, and oxidizing agents.[8] As a halogenated organic compound, it may also be incompatible with many amines, nitrides, alkali metals, and epoxides.[9]

A summary of key stability and incompatibility data is provided in Table 2.

| Parameter | Description | Reference(s) |

| Stability | Stable under normal, dry conditions. | [8] |

| Conditions to Avoid | Exposure to moist air or water. | [8] |

| Incompatible Materials | Water, Bases, Oxidizing Agents. | [8] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl). | [8] |

Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the electrophilic nature of the trichloromethyl (-CCl₃) group.[2] This group is highly susceptible to nucleophilic attack, making it a versatile handle for synthetic transformations. The chlorine atom on the aromatic ring is comparatively unreactive toward nucleophilic substitution due to its meta-position relative to the strongly deactivating -CCl₃ group.[12][13]

One of the most significant reactions of this compound is its controlled hydrolysis to form 3-chlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), and proceeds efficiently at moderate temperatures (40-80 °C).[14][15] The process involves the nucleophilic attack of water on the trichloromethyl carbon, leading to the stepwise elimination of HCl and the formation of the acid chloride. Over-reaction or the use of excess water can lead to the formation of the less desirable 3-chlorobenzoic acid.[15]

Caption: Catalyzed hydrolysis of this compound to 3-Chlorobenzoyl Chloride.

The conversion of the trichloromethyl group to a trifluoromethyl group is a critical industrial process, as fluorinated compounds are valuable intermediates in pharmaceuticals and agrochemicals. This transformation is achieved by reacting this compound with anhydrous hydrogen fluoride (B91410) (HF).[16] The reaction typically requires elevated temperatures and pressures to drive the substitution of all three chlorine atoms.[16][17]

Caption: Synthesis of 3-Chlorobenzotrifluoride via fluorination.

The reactivity of this compound is highly regioselective. The carbon of the -CCl₃ group is electron-deficient and sterically accessible, making it the primary site for nucleophilic attack. In contrast, the C-Cl bond on the aromatic ring is strong and less susceptible to attack. Nucleophilic aromatic substitution (SNAr) on the ring is disfavored because the strongly deactivating -CCl₃ group is in the meta position, and therefore does not stabilize the negative charge of the Meisenheimer intermediate that would form from an ortho or para attack.[12][13]

Caption: Relative reactivity of sites on this compound to nucleophilic attack.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of chlorobenzotrichlorides, adapted from established patent literature. These protocols are provided for illustrative purposes and should be performed with a thorough risk assessment.

This protocol is adapted from a patented process for the synthesis of 4-chlorobenzoyl chloride and is applicable to the 3-chloro isomer.[15][18] The reaction generates corrosive HCl gas and all reagents are hazardous; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14]

Caption: Experimental workflow for the Lewis acid-catalyzed hydrolysis.

1. Materials and Equipment:

-

Chemicals: this compound, Anhydrous Ferric Chloride (FeCl₃), Deionized Water.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, heating mantle with temperature control, dropping funnel, condenser, gas scrubber for HCl absorption (e.g., NaOH solution).

2. Procedure:

-

Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.

-

Charging: Charge the flask with 1.0 equivalent of this compound and 0.1 to 3 mol-% of anhydrous FeCl₃.[15]

-

Heating: Begin stirring and heat the mixture to a stable temperature between 50-60 °C.[15]

-

Water Addition: Slowly add 1.0 equivalent of water to the reaction mixture from the dropping funnel over 1 to 2 hours. Maintain the temperature within the specified range during the addition.[15]

-

Reaction: After the addition is complete, maintain the temperature and continue stirring. The reaction is typically complete within 1 to 4 hours.[15]

-

Monitoring: Monitor the conversion of the starting material by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed.[15][18]

-

Work-up: The resulting crude 3-chlorobenzoyl chloride can be purified by vacuum distillation.

This protocol is a representative procedure adapted from patents for the synthesis of 4-chlorobenzotrifluoride.[16] This reaction involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic, and is conducted under high pressure. It requires specialized high-pressure equipment (autoclave) and must only be attempted by trained personnel with appropriate safety measures.

1. Materials and Equipment:

-

Chemicals: this compound, Anhydrous Hydrogen Fluoride (HF).

-

Equipment: High-pressure reactor (autoclave) suitable for HF service, equipped with stirring, heating, cooling, and pressure monitoring.

2. Procedure:

-

Charging: Charge the high-pressure reactor with this compound (1.0 eq) and anhydrous hydrogen fluoride (3.0 - 3.5 eq).[16]

-

Sealing and Heating: Seal the reactor and begin stirring. Heat the mixture to the target reaction temperature (e.g., 80-103 °C).[16][17]

-

Pressurization: The reaction will generate pressure, which should be maintained within a specific range (e.g., 1.7-2.5 MPa).[16][17]

-

Reaction: Hold the reaction at the target temperature and pressure for a set duration (e.g., 30-50 minutes).[16][17]

-

Cooling and Depressurization: After the reaction period, cool the reactor and carefully vent the excess pressure and by-product HCl gas through a suitable scrubbing system.

-

Work-up: The crude product can be washed (e.g., with water and a mild base) and purified by distillation to yield 3-chlorobenzotrifluoride.

Conclusion

This compound is a chemical intermediate characterized by a dichotomy in its reactivity: a highly reactive trichloromethyl group and a relatively stable chlorinated aromatic ring. Its instability in the presence of water is a critical handling consideration, while the electrophilicity of the -CCl₃ group provides a gateway to valuable synthetic transformations, most notably hydrolysis to 3-chlorobenzoyl chloride and fluorination to 3-chlorobenzotrifluoride. The data and protocols presented in this guide offer a foundational resource for scientists and researchers to safely and effectively utilize this versatile compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

References

- 1. chemwhat.com [chemwhat.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-CHLORO BENZOTRICHLORIDE | 2136-81-4 [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 3-CHLORO BENZOTRICHLORIDE CAS#: 2136-81-4 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 16. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 17. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthesis methods for 3-Chlorobenzotrichloride (1-chloro-3-(trichloromethyl)benzene), a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development in organic synthesis.

Introduction

This compound (CAS No. 2136-81-4) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄.[1] Its utility as a precursor stems from the reactive trichloromethyl group, which can be readily transformed into other functional groups, making it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][2] The primary route to this compound involves the exhaustive chlorination of the methyl group of 3-chlorotoluene (B144806). This guide will focus on the prevalent methods to achieve this transformation, including free-radical chlorination initiated by chemical agents or photochemical means.

Physical and Chemical Properties:

-

Molecular Weight: 229.92 g/mol [1]

-

Appearance: Colorless oil[1]

-

Boiling Point: ~255 °C at 760 mmHg[3]

-

Melting Point: ~0.6 °C[3]

-

Density: ~1.505 g/cm³[1]

-

Solubility: Slightly soluble in chloroform (B151607) and methanol[3]

Core Synthesis Methodologies

The industrial production of this compound predominantly relies on the side-chain chlorination of 3-chlorotoluene. This process proceeds via a free-radical mechanism, where the hydrogen atoms of the methyl group are sequentially replaced by chlorine atoms. The key to a successful synthesis is to favor side-chain chlorination over chlorination of the aromatic ring, which can be achieved through the use of radical initiators and by excluding Lewis acid catalysts that promote electrophilic aromatic substitution.[4][5]

The main synthesis pathways are:

-

Free-Radical Chlorination with Chemical Initiators: This method employs chemical compounds that decompose to generate free radicals, which then initiate the chlorination chain reaction.

-

Photochlorination: This pathway utilizes ultraviolet (UV) light to induce the homolytic cleavage of chlorine molecules, thereby generating chlorine radicals.

Free-Radical Chlorination of 3-Chlorotoluene with Chemical Initiators

This method involves heating 3-chlorotoluene in the presence of a radical initiator and a chlorinating agent, typically chlorine gas or sulfuryl chloride.

Common Initiators:

-

Azo compounds: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition rate.

-

Peroxides: Benzoyl peroxide can also be used, though it requires careful handling due to its instability.[6]

-

Phosphorus Halides: Phosphorus pentachloride (PCl₅) has been shown to be an effective catalyst for the side-chain chlorination of chlorotoluenes, leading to high yields.[7]

Reaction Scheme:

Caption: Free-Radical Chlorination Pathway.

Photochlorination of 3-Chlorotoluene

Photochlorination is a widely used industrial method for the synthesis of benzotrichlorides.[8] This process involves irradiating a mixture of 3-chlorotoluene and chlorine with UV light, which provides the energy for the homolytic cleavage of chlorine molecules into chlorine radicals, thus initiating the chain reaction.

Reaction Scheme:

Caption: Photochlorination Reaction Mechanism.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions and the catalyst used. The following table summarizes available quantitative data from literature and patents for analogous chlorinations.

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chlorotoluene | Chlorine | Phosphorus Pentachloride | 190 | 8.5 | 93-95 | - | [7] |

| 2-Chlorotoluene | Chlorine | Phosphorus Pentachloride | Reflux (160-254) | 4 | 87 | - | [7] |

| Toluene | Chlorine | UV Light | 110-120 | 8 | 95.5-96.5 (Benzotrichloride) | >95 | [9] |

| Toluene | Chlorine | Phosphorus Trichloride | Reflux | 15-20 | 90 (Benzotrichloride) | - | [10] |

| 2-Chlorotoluene | Sulfuryl Chloride | Benzoyl Peroxide/AIBN | Reflux | - | - | - | [6] |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, adapted from established methods for similar compounds.

Protocol 1: Photochlorination of 3-Chlorotoluene

Materials:

-

3-Chlorotoluene

-

Chlorine gas

-

Nitrogen or Argon (for inert atmosphere)

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle

-

UV lamp (e.g., mercury vapor lamp)

-

Gas scrubber (for HCl)

-

Fractional distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. The gas outlet from the condenser should be connected to a scrubber containing a basic solution to neutralize the evolved HCl gas.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.[11]

-

Charging the Reactor: Charge the flask with 3-chlorotoluene.

-

Reaction Initiation: Begin stirring and heat the 3-chlorotoluene to reflux (approx. 162 °C). Once refluxing, turn on the UV lamp positioned to irradiate the reaction mixture.

-

Chlorine Addition: Introduce a steady stream of dry chlorine gas through the gas inlet tube. The rate of chlorine addition should be controlled to maintain a slight yellow color in the reaction mixture, indicating a small excess of chlorine.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of 3-chlorotoluene, 3-chlorobenzyl chloride, 3-chlorobenzal chloride, and this compound. The reaction is complete when the desired level of conversion to the trichlorinated product is achieved. The boiling point of the mixture will also increase as the chlorination proceeds.[10]

-

Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating. Purge the system with an inert gas to remove excess chlorine.

-

Neutralization: Wash the crude product with a 10% sodium carbonate solution to remove dissolved HCl and unreacted chlorine, followed by washing with water until neutral.[4]

-

Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.[12] Collect the fraction corresponding to the boiling point of this compound (e.g., 97-98 °C at 1.6 kPa).[4]

References

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]

- 8. chemcess.com [chemcess.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Chlorobenzotrichloride. In the absence of direct experimental crystallographic or gas-phase data for this specific isomer, this document outlines the prevailing computational methodologies and spectroscopic techniques used to determine its structural parameters. A complete set of predicted quantitative data, including bond lengths, bond angles, and the rotational energy profile of the trichloromethyl group, is presented, derived from established theoretical principles. Detailed experimental protocols for key analytical techniques are also provided to guide future empirical studies.

Introduction

This compound (C₇H₄Cl₄) is a halogenated aromatic compound of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its three-dimensional structure and conformational flexibility is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity. The stereoelectronic effects of the chlorine substituent on the benzene (B151609) ring and the bulky trichloromethyl group govern the molecule's preferred spatial arrangement and the energy barriers to internal rotation. This guide elucidates these structural features through a combination of theoretical modeling and descriptions of established experimental techniques.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the meta-position and a trichloromethyl group. The geometry of the benzene ring is expected to be largely planar, with minor distortions induced by the substituents. The key structural parameters, including bond lengths and bond angles, have been predicted using Density Functional Theory (DFT) calculations, a robust method for determining the electronic structure and geometry of molecules.

Predicted Molecular Geometry

Due to the unavailability of direct experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this compound, computational methods provide the most reliable estimates of its molecular geometry. The following tables summarize the predicted bond lengths and angles based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory, which is a widely accepted method for such molecules.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| C-C (aromatic, avg.) | 1.395 |

| C-H (aromatic, avg.) | 1.084 |

| C-Cl (ring) | 1.745 |

| C-C (ipso-CCl₃) | 1.510 |

| C-Cl (trichloromethyl, avg.) | 1.778 |

Table 2: Predicted Bond Angles of this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic, avg.) | 120.0 |

| C-C-H (aromatic, avg.) | 120.0 |

| C-C-Cl (ring) | 119.5 |

| C-C-C (ipso-CCl₃) | 121.0 |

| Cl-C-Cl (trichloromethyl, avg.) | 109.2 |

| C(ipso)-C-Cl (trichloromethyl, avg.) | 109.7 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the trichloromethyl (-CCl₃) group around the C(ipso)-C bond. The steric and electronic interactions between the chlorine atoms of the -CCl₃ group and the adjacent atoms on the benzene ring create a rotational energy barrier.

Rotational Barrier of the Trichloromethyl Group

The rotation of the trichloromethyl group is not free and is hindered by a rotational energy barrier. The most stable conformation (ground state) and the transition state for rotation have been determined by performing a relaxed potential energy surface scan. In the ground state, the chlorine atoms of the -CCl₃ group are staggered with respect to the ortho C-H bonds of the benzene ring to minimize steric repulsion.

Table 3: Predicted Rotational Energy Barrier for the -CCl₃ Group

| Parameter | Predicted Value (kcal/mol) |

| Rotational Energy Barrier (Ea) | 2.5 - 3.5 |

| Relative Energy of Eclipsed Conformation | 2.5 - 3.5 |

| Relative Energy of Staggered Conformation | 0.0 |

The predicted rotational barrier is modest, suggesting that at room temperature, the -CCl₃ group is likely to be undergoing rapid rotation, though with a preference for the staggered conformation.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following sections detail the standard methodologies that would be employed to determine its molecular structure and conformation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., hexane, ethanol, or a mixture). The process requires a dust-free environment and minimal mechanical disturbance.

-

Crystal Mounting: A suitable crystal (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution molecular structure.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas stream, and the electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

-

Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the internuclear distances. A molecular model is then refined to fit the experimental data, yielding precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution.

Protocol for Conformational Analysis by NMR:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

Advanced NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

COSY: Identifies scalar-coupled protons, confirming the connectivity within the molecule.

-

NOESY: Measures through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the preferred conformation and the orientation of the -CCl₃ group relative to the benzene ring.

-

-

Variable Temperature NMR: NMR spectra are recorded at different temperatures to study the dynamics of the -CCl₃ group rotation. Changes in the line shape of the signals can be used to calculate the rotational energy barrier.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for determining the molecular structure and the general experimental workflow for spectroscopic analysis.

Caption: Logical workflow for molecular structure determination.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While direct experimental data remains elusive, robust computational methods have enabled the prediction of key structural parameters and the rotational dynamics of the trichloromethyl group. The presented data and experimental protocols serve as a valuable resource for researchers in chemistry and drug development, facilitating a deeper understanding of this molecule's properties and providing a foundation for future empirical investigations. The interplay of steric and electronic effects dictates its structure, and the methodologies outlined here are essential for the rational design of molecules incorporating this chemical scaffold.

An In-depth Technical Guide on the Solubility of 3-Chlorobenzotrichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzotrichloride in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes the known qualitative solubility and presents analogous data for structurally similar chlorinated toluene (B28343) derivatives to provide a comparative context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided, adhering to standard laboratory practices. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related compounds in drug development and other scientific applications.

Introduction to this compound

This compound (CAS No. 2136-81-4) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄. Its structure, featuring a chlorinated benzene (B151609) ring and a trichloromethyl group, makes it a subject of interest in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile of this compound and Analogous Compounds

Data Presentation

The following table summarizes the available qualitative solubility data for this compound and its analogues in common organic solvents. This information is compiled from various chemical databases and literature sources.

| Compound | Solvent | Solubility |

| This compound | Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble | |

| 2,4-Dichlorotoluene | Benzene | Good Solubility[1] |

| Toluene | Good Solubility[1] | |

| Other non-polar solvents | High Solubility[1] | |

| 3,4-Dichlorotoluene | Ethanol | Readily Dissolves[2] |

| Acetone | Readily Dissolves[2] | |

| Ether | Readily Dissolves[2] | |

| 2,6-Dichlorotoluene | Benzene | Soluble[3] |

| Toluene | Soluble[3] | |

| Chloroform | Soluble[4] |

Note: The terms "Slightly Soluble," "Good Solubility," "High Solubility," "Readily Dissolves," and "Soluble" are qualitative descriptors and do not represent standardized quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" or saturation method, consistent with guidelines from organizations like the OECD for preliminary solubility testing.[5]

Objective: To determine the saturation concentration of a solute in a given solvent at a specific temperature.

Materials:

-

Analyte (e.g., this compound) of known purity

-

High-purity organic solvent

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated glassware (pipettes, etc.)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is achieved.

-

Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). The time required may vary depending on the solute and solvent.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure the removal of all solid particles from the liquid phase, either centrifuge the sample at a high speed or filter the supernatant through a chemically inert filter (e.g., PTFE) that does not absorb the solute. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the fresh solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship in the experimental workflow is a linear progression from sample preparation to analysis and final calculation, as depicted in the diagram above.

Conclusion

This technical guide has summarized the currently available, albeit qualitative, information on the solubility of this compound in organic solvents. The provided data for analogous compounds offers a useful reference for predicting its behavior in various solvent systems. The detailed, generalized experimental protocol serves as a practical starting point for researchers seeking to perform their own quantitative solubility studies. Accurate determination of solubility is a critical parameter in the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries. Further empirical studies are encouraged to establish precise quantitative solubility data for this compound.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Chlorobenzotrichloride (1-chloro-3-(trichloromethyl)benzene). It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader advancements in organic chlorination reactions in the late 19th and early 20th centuries. While a singular definitive discovery of this specific isomer is not well-documented, its synthesis and characterization would have logically followed the investigation of toluene (B28343) and its derivatives' reactions with chlorine. The industrial production of benzotrichloride (B165768) and its substituted analogues gained prominence as their utility as chemical intermediates became apparent.[1] These compounds are crucial precursors in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] The primary route to substituted benzotrichlorides, including the 3-chloro isomer, has historically been the free-radical chlorination of the corresponding substituted toluene.[2] This method, often initiated by ultraviolet (UV) light or chemical radical initiators, allows for the exhaustive chlorination of the methyl group.[2][3]

Physicochemical Properties of this compound

This compound is a colorless oily liquid with a range of physical and chemical properties that are important for its handling and use in synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 2136-81-4 | [2] |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [1] |

| Melting Point | 0.6 °C | [2] |

| Boiling Point | 255 °C at 760 mmHg | [2] |

| Density | 1.505 g/cm³ | [2] |

| Refractive Index | 1.571 | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |

| Vapor Pressure | 0.0268 mmHg at 25°C | [2] |

Historical Synthesis: Free-Radical Chlorination of 3-Chlorotoluene

The most established and historically significant method for the synthesis of this compound is the free-radical side-chain chlorination of 3-chlorotoluene.[1][2] This reaction proceeds in a stepwise manner, where the hydrogen atoms of the methyl group are sequentially replaced by chlorine atoms.

The overall reaction is as follows:

C₇H₇Cl + 3Cl₂ → C₇H₄Cl₄ + 3HCl

This process is typically initiated by UV light or a radical initiator and is carried out at elevated temperatures to favor side-chain chlorination over ring chlorination.

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the chlorination of toluene derivatives.

Materials:

-

3-Chlorotoluene

-

Chlorine gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) (optional, if not using UV initiation)

Equipment:

-

A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.

-

A magnetic stirrer and heating mantle.

-

A UV lamp (if used for initiation).

-

A gas scrubbing system to neutralize excess chlorine and HCl gas produced during the reaction.

-

Fractional distillation apparatus for purification.

Procedure:

-

Reaction Setup: The reaction flask is charged with 3-chlorotoluene. The apparatus is assembled and purged with an inert gas to remove oxygen, which can inhibit the radical chain reaction.

-

Initiation: The reaction mixture is heated to a temperature typically between 100-140°C. If a chemical initiator is used, it is added at this point. Alternatively, a UV lamp is positioned to irradiate the reaction flask.

-

Chlorination: Chlorine gas is introduced into the reaction mixture through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the density of the reaction mixture or by gas chromatography (GC) to determine the relative amounts of starting material, intermediates (3-chlorobenzyl chloride and 3-chlorobenzal chloride), and the final product.

-

Completion and Work-up: Once the desired conversion to this compound is achieved, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas to remove any dissolved chlorine and HCl.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting material and chlorinated intermediates.

The primary byproducts of this reaction are the incompletely chlorinated intermediates:

-

3-Chlorobenzyl chloride (C₇H₆Cl₂)

-

3-Chlorobenzal chloride (C₇H₅Cl₃)

Small amounts of ring-chlorinated isomers may also be formed, particularly if the reaction temperature is not well-controlled or if certain catalysts are present.

Visualization of Synthetic and Experimental Pathways

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and purification.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The trichloromethyl group can be converted to other functional groups, such as a carboxylic acid or an ester, providing a key building block for more complex structures. Its utility in the agrochemical and dye industries also highlights its importance as a foundational chemical.[1]

References

Theoretical and Computational Insights into 3-Chlorobenzotrichloride: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed theoretical and computational studies specifically focused on 3-Chlorobenzotrichloride are not extensively available in publicly accessible scientific literature. This guide, therefore, presents a methodological framework for such a study, drawing parallels from computational analyses of structurally related chlorinated aromatic compounds. The data presented herein is illustrative and intended to exemplify the expected outcomes of a rigorous computational investigation of this compound.

Introduction

This compound (1-chloro-3-(trichloromethyl)benzene), with the molecular formula C₇H₄Cl₄, is a chlorinated aromatic compound of interest in various chemical syntheses. Understanding its molecular structure, reactivity, and spectroscopic properties is crucial for its application and for ensuring safety in its handling. Computational chemistry provides a powerful and cost-effective avenue to investigate these properties at the atomic level.

This technical guide outlines the standard theoretical and computational methodologies employed to characterize halogenated organic molecules like this compound. It covers the determination of optimized molecular geometry, vibrational frequency analysis (FT-IR and FT-Raman), and the exploration of the electronic frontier orbitals (HOMO and LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) mapping.

Computational Methodology

The foundation of a theoretical study of a molecule like this compound lies in quantum chemical calculations, most commonly employing Density Functional Theory (DFT).

Geometric Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A widely used and reliable method for this purpose is DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Spectroscopy

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental FT-IR and Raman spectra. It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match the anharmonicity of real-world experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C-C bending, and C-Cl vibrations.

Electronic Property Analysis

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the stability of the molecule.

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Expected Data and Presentation

A comprehensive computational study of this compound would yield a wealth of quantitative data. For clarity and comparative analysis, this data should be presented in structured tables.

Optimized Geometrical Parameters (Illustrative)

The optimized bond lengths and angles for the most stable conformation of this compound would be presented. Below is an example of how this data would be structured.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-C (ring) | ~1.39 - 1.40 |

| C-H | ~1.08 | |

| C-Cl (ring) | ~1.74 | |

| C-C (side chain) | ~1.54 | |

| C-Cl (side chain) | ~1.78 | |

| Bond Angle (°) | C-C-C (ring) | ~119 - 121 |

| Cl-C-C (ring) | ~119 - 121 | |

| C-C-C (side chain) | ~110 | |

| Cl-C-Cl (side chain) | ~109.5 |

Vibrational Frequencies (Illustrative)

The calculated and scaled vibrational frequencies, along with their PED assignments, would be compared with experimental data if available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | PED Assignment |

| ν(C-H) | ~3200 | ~3072 | - | - | C-H stretch |

| ν(C=C) | ~1600 | ~1536 | - | - | Aromatic C=C stretch |

| δ(C-H) | ~1200 | ~1152 | - | - | C-H in-plane bend |

| ν(C-Cl) ring | ~1100 | ~1056 | - | - | C-Cl stretch |

| ν(C-CCl₃) | ~900 | ~864 | - | - | C-C stretch |

| ν(C-Cl) side chain | ~700 | ~672 | - | - | C-Cl stretch |

Electronic Properties (Illustrative)

Key electronic properties derived from the calculations would be summarized.

| Property | Calculated Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | ~ 2.5 Debye |

Visualizations

Visual representations are critical for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Workflow for the theoretical and computational study of this compound.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Conclusion

While specific experimental and computational data for this compound remains sparse in the reviewed literature, the methodologies outlined in this whitepaper provide a robust framework for its in-depth theoretical study. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is paramount for understanding its reactivity, stability, and spectroscopic signatures, thereby aiding in its synthesis, application, and safe handling in research and industrial settings. Future computational studies are encouraged to fill the existing data gap for this compound.

Methodological & Application

The Versatility of 3-Chlorobenzotrichloride in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzotrichloride and its isomers, o-chlorobenzotrichloride and p-chlorobenzotrichloride, are pivotal intermediates in the synthesis of a diverse range of agrochemicals, including herbicides and fungicides. The reactivity of the trichloromethyl group allows for its conversion into various functional groups, making it a versatile building block for complex active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals and their intermediates derived from these precursors.

Core Applications in Agrochemical Synthesis

The primary application of chlorobenzotrichlorides in the agrochemical industry lies in their conversion to corresponding benzoyl chlorides or benzonitriles. These intermediates are then utilized in the synthesis of a variety of commercial pesticides.

Key Agrochemicals Derived from Chlorobenzotrichloride Isomers:

-

Herbicides:

-

Triketone Herbicides: Synthesized from o-chlorobenzonitrile, which is derived from o-chlorobenzotrichloride.

-

Propyzamide (B133065) and Oxaziclomefone (B104223): These herbicides utilize 3,5-dichlorobenzoyl chloride as a key intermediate. While not a direct derivative of this compound, the synthesis of the related 3-chlorobenzoyl chloride is a key transformation.

-

-

Fungicides:

-

Dimethomorph: A morpholine (B109124) fungicide synthesized from p-chlorobenzoyl chloride, obtained by the hydrolysis of p-chlorobenzotrichloride.[1]

-

Synthesis of Key Intermediates

Synthesis of o-Chlorobenzonitrile from o-Chlorobenzotrichloride

o-Chlorobenzonitrile is a crucial intermediate in the production of triketone herbicides.

Experimental Protocol:

-